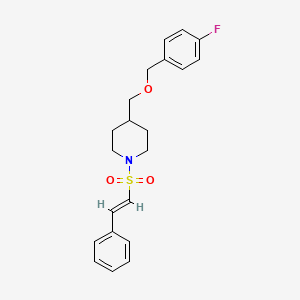
(E)-4-(((4-fluorobencil)oxi)metil)-1-(estirilsulfonil)piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine" involves complex organic reactions, typically starting from basic piperidine structures and incorporating various functional groups through multi-step reactions. For example, a novel compound was synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, characterized by elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction, indicating intricate synthetic routes for such compounds (Xue Si-jia, 2011).
Molecular Structure Analysis
The molecular structure of compounds structurally related to "(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine" reveals significant information about their conformation and spatial arrangement. For instance, the molecular and crystal structures of 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine and related compounds have been determined by X-ray diffraction analysis, highlighting the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
Compounds with similar structures to "(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine" undergo various chemical reactions, reflecting their reactivity and chemical properties. For example, the synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands in the 1-[4-(4-arylsulfonyl)-phenylmethyl]-4-(4-piperidinyl)-piperazine family indicate the potential of such compounds to interact with biological receptors through specific structural modifications (S. McCombie et al., 2002).
Physical Properties Analysis
The physical properties of compounds akin to "(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine," such as solubility, melting point, and crystalline structure, are crucial for their application and behavior in various environments. However, specific details on these properties were not directly available in the literature reviewed.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under different conditions for compounds similar to the target molecule, play a significant role in their potential applications. For example, the study on the quantum chemical and molecular dynamic simulation for predicting the inhibition efficiencies of some piperidine derivatives on the corrosion of iron highlights the importance of electronic properties and reactivity in determining their effectiveness as corrosion inhibitors (S. Kaya et al., 2016).
Aplicaciones Científicas De Investigación
Reactivos de Boro en el Acoplamiento de Suzuki–Miyaura
Los compuestos que contienen boro juegan un papel crucial en las reacciones de acoplamiento cruzado de Suzuki–Miyaura. Estas reacciones permiten la formación de enlaces carbono-carbono, esenciales para la construcción de moléculas orgánicas complejas. (E)-4-(((4-fluorobencil)oxi)metil)-1-(estirilsulfonil)piperidina podría servir como un reactivo de boro en tales reacciones de acoplamiento, facilitando la síntesis de diversos compuestos .
Materiales y Sensores Fluorescentes
Los compuestos fluorados a menudo exhiben propiedades de fluorescencia mejoradas. Los investigadores han explorado el comportamiento fluorescente de This compound en varios solventes. Comprender su rendimiento cuántico de fluorescencia y comportamiento puede conducir a aplicaciones en sensores, imágenes y dispositivos optoelectrónicos .
Agentes Antituberculosos
Los derivados del indol, incluidos los que contienen átomos de flúor, han mostrado ser prometedores como agentes antituberculosos. La estructura única del compuesto puede contribuir a su eficacia contra Mycobacterium tuberculosis (MTB). Investigar su actividad contra las cepas de MTB latentes y activas podría proporcionar información valiosa .
Terapia Fotodinámica (PDT)
Las ftalocianinas, que comparten similitudes con nuestro compuesto, se utilizan en PDT, un tratamiento contra el cáncer que involucra la activación por luz de los fotosensibilizadores. Al modificar el metal central o los ligandos axiales, los investigadores pueden adaptar el compuesto para aplicaciones específicas de PDT .
Materiales para Transistores de Efecto de Campo Orgánico (OFET)
Los compuestos macrocíclicos, incluidas las ftalocianinas, encuentran aplicaciones en OFET. Al incorporar sustituyentes que contienen flúor, los investigadores pueden mejorar la solubilidad, la estabilidad y las propiedades electrónicas. La parte de flúor de nuestro compuesto puede contribuir a un mejor rendimiento de los OFET .
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZZPBWNWWAYLY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

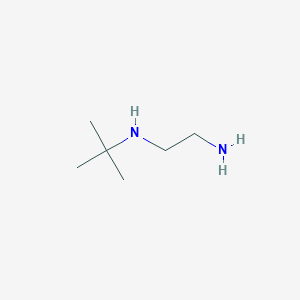
![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)


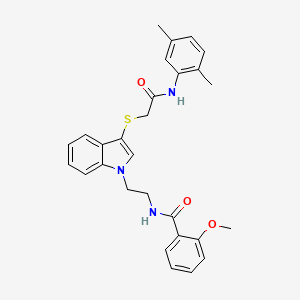
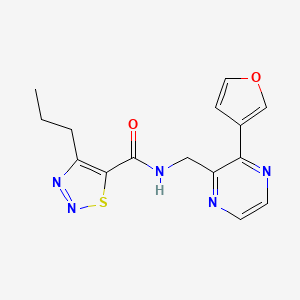

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)
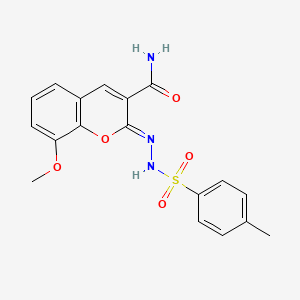
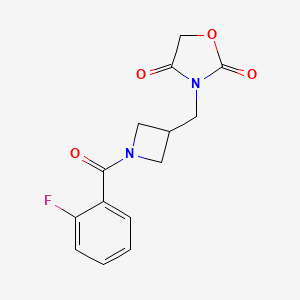
![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
